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Compound of Interest

Compound Name: Grazoprevir sodium

CAS No.: 1425038-27-2

Cat. No.: B1139506

Get Quote

Process Chemistry Rationale and Strategic
Evolution
Grazoprevir is a highly potent, second-generation Hepatitis C virus (HCV) NS3/4a protease

inhibitor[1]. The molecular architecture of Grazoprevir features an 18-membered macrocycle, a

quinoxaline core, a chiral pyrrolidine (proline derivative), and a complex cyclopropyl

acylsulfonamide moiety[1].

In early discovery phases, the macrocyclic skeleton was constructed using a Ring-Closing

Metathesis (RCM) strategy[1]. However, process chemists at Merck identified that the RCM

approach suffered from severe limitations during scale-up. The ruthenium-based Grubbs

catalyst exhibited a strong binding affinity to the quinoxaline nitrogen atoms, forming a stable

chelated Ru-complex that sequestered the catalyst and plummeted the macrocyclization yield

to approximately 25%[1].

To establish a commercially viable and environmentally responsible manufacturing route, the

synthesis was redesigned into a highly convergent 4-building block pathway[1]. The revised

route abandoned RCM in favor of a macrolactamization strategy, which drastically improved
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overall yields to 51% with >99.9% API purity[1]. Furthermore, converting the final API into a

sodium salt (Grazoprevir sodium) enhances aqueous solubility and bioavailability, leveraging

the acidic proton of the acylsulfonamide group (pKa ~4.5)[2].
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Fig 1: Convergent 4-building block synthesis pathway for Grazoprevir.
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The transition from RCM to Macrolactamization required careful selection of coupling reagents

and bases to prevent epimerization at the seven stereogenic centers[1]. The SN​Ar

displacement relies on the precise nucleophilicity of the hydroxyproline alkoxide, generated

using Cs2​CO3​, to attack the electron-deficient chloroquinoxaline[1].

Table 1: Route Optimization Data (RCM vs.
Macrolactamization)

Parameter
1st Gen: Ring-
Closing Metathesis
(RCM)

2nd Gen:
Macrolactamization
(Commercial)

Causality for Shift

Key Reagents
Hoveyda-Grubbs 2nd

Gen Catalyst

HATU, DIPEA, High

Dilution

Ru-catalyst chelation

by quinoxaline

nitrogens halted RCM

turnover.

Macrocyclization Yield ~25% >75%

Macrolactamization

avoids transition metal

poisoning[1].

Overall API Yield <15% 51%

Convergent assembly

of 4 blocks minimizes

linear step losses[1].

Impurity Profile
High heavy metal (Ru)

retention

Trace organic

byproducts

Eliminates the need

for aggressive metal

scavenging protocols.

Table 2: Key Building Blocks for Grazoprevir Sodium
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Building Block Chemical Function Reagents for Incorporation

BB1: N-Boc-trans-4-hydroxy-L-

proline

Provides the central chiral

scaffold.
Cs2​CO3​, NMP (for SN​Ar )

BB2: 2,3-Dichloro-6-

methoxyquinoxaline
Electrophile for ether linkage. Reacts directly with BB1[1].

BB3: Chiral trans-cyclopropoxy

amine

Forms the aliphatic macrocycle

linker.
HATU, NMM, DMF[1].

BB4: Cyclopropylsulfonamide P1-P1' binding determinant. CDI, DBU, THF[1].

Standard Operating Protocol: Grazoprevir Sodium
Production
The following protocol outlines the validated, self-contained workflow for the synthesis of

Grazoprevir sodium, incorporating mandatory In-Process Controls (IPCs) to ensure batch-to-

batch reproducibility.
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1. SNAr Etherification
Cs2CO3, NMP, 80°C

IPC: HPLC >98% conversion

2. Saponification & Amidation
HATU, NMM, DMF

IPC: LC-MS mass confirmation

3. Macrolactamization
Slow addition, HATU, DIPEA

IPC: Absence of linear precursor

4. Sulfonamide Coupling
CDI, DBU, THF, 40°C

IPC: HPLC >99% purity

5. Sodium Salt Formation
NaOH (aq) / EtOH, Crystallization

Release: API Specifications

Click to download full resolution via product page

Fig 2: Step-by-step experimental workflow for Grazoprevir Sodium production.

Step 1: SN​Ar Etherification
Objective: Establish the ether linkage between BB1 and BB2.

Charge a dry, nitrogen-purged reactor with N-Boc-trans-4-hydroxy-L-proline (BB1, 1.0 eq)

and 2,3-dichloro-6-methoxyquinoxaline (BB2, 1.05 eq).

Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
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Introduce Cs2​CO3​(2.5 eq). Causality: Cesium carbonate provides optimal basicity to

deprotonate the secondary alcohol without inducing epimerization at the proline α -carbon[1].

Heat the suspension to 80°C for 12 hours.

IPC: Monitor via HPLC. Proceed only when BB1 is <2% area.

Quench with water, extract with EtOAc, and wash with brine. Concentrate the organic layer

to yield the diaryl ether intermediate.

Step 2: Amidation with the Cyclopropoxy Linker
Objective: Attach BB3 to the proline carboxylic acid.

Dissolve the intermediate from Step 1 in DMF (0.3 M).

Add the trans-cyclopropoxy amine (BB3, 1.1 eq), followed by N-methylmorpholine (NMM, 3.0

eq) and HATU (1.2 eq).

Stir at ambient temperature for 4 hours.

IPC: Confirm amide formation via LC-MS.

Perform an acidic workup (1N HCl) to remove NMM, followed by organic extraction and

solvent evaporation.

Step 3: Macrolactamization
Objective: Form the 18-membered macrocycle.

Deprotect the N-Boc group and the terminal ester of the linear intermediate using a

TFA/DCM mixture, followed by solvent removal in vacuo.

Critical Step: To prevent intermolecular oligomerization, employ pseudo-high dilution

conditions. Dissolve the deprotected linear precursor in a large volume of DMF (0.01 M).

Slowly add this solution via a syringe pump over 10 hours to a stirring solution of HATU (1.5

eq) and DIPEA (4.0 eq) in DMF at 0°C.
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IPC: Monitor the disappearance of the linear precursor via HPLC.

Concentrate the mixture and purify the macrocycle via crystallization or silica gel

chromatography.

Step 4: Acylsulfonamide Coupling
Objective: Install the P1-P1' cyclopropyl acylsulfonamide (BB4).

Dissolve the macrocyclic carboxylic acid in anhydrous THF.

Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and heat to 40°C for 2 hours to form the

activated acylimidazole intermediate.

Add cyclopropylsulfonamide (BB4, 1.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU,

2.0 eq). Causality: DBU is a non-nucleophilic, sterically hindered base that efficiently

deprotonates the sulfonamide, facilitating its attack on the acylimidazole without causing side

reactions[1].

Stir at 40°C for 8 hours.

IPC: HPLC must show >99% conversion to Grazoprevir free acid.

Step 5: Sodium Salt Formation (Grazoprevir Sodium)
Objective: Convert the free acid to the highly soluble sodium salt[2].

Dissolve the purified Grazoprevir free acid in absolute ethanol (10 mL/g).

While stirring vigorously at room temperature, add exactly 1.0 equivalent of 1M aqueous

NaOH dropwise. Causality: The highly acidic proton on the acylsulfonamide nitrogen (flanked

by a carbonyl and a sulfonyl group) is selectively deprotonated.

Stir for 1 hour, then slowly add anti-solvent (heptane or MTBE) until the solution becomes

cloudy.

Seed the mixture (if available) and cool to 0°C to induce crystallization.
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Filter the precipitate, wash with cold heptane, and dry under high vacuum at 40°C for 24

hours to yield Grazoprevir sodium salt as a crystalline solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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